molecular formula C12H12F3NO2 B148651 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone) CAS No. 128656-63-3

1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)

Cat. No.: B148651
CAS No.: 128656-63-3
M. Wt: 259.22 g/mol
InChI Key: JTIIYPHJIDENCW-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-TRIFLUORO-3-ACETAMIDO-4-PHENYL BUTAN-2-ONE involves multiple steps, typically starting with the reaction of phenylalanine derivatives with trifluoromethyl ketone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1,1,1-TRIFLUORO-3-ACETAMIDO-4-PHENYL BUTAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

1,1,1-TRIFLUORO-3-ACETAMIDO-4-PHENYL BUTAN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-TRIFLUORO-3-ACETAMIDO-4-PHENYL BUTAN-2-ONE involves its interaction with specific molecular targets, such as enzymes. The compound forms a covalent hemiketal adduct with the active-site serine hydroxyl group of enzymes like chymotrypsinogen B, inhibiting their activity . This interaction disrupts the enzyme’s function, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-TRIFLUORO-3-ACETAMIDO-4-PHENYL BUTAN-2-ONE is unique due to its specific trifluoromethyl ketone group and its ability to form covalent adducts with enzyme active sites. This property makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

CAS No.

128656-63-3

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]acetamide

InChI

InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

JTIIYPHJIDENCW-JTQLQIEISA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F

Synonyms

Ac-Phe-CF3
acetyl-phenylalanyl trifluoromethyl ketone

Origin of Product

United States

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